2-(4-Iodophenoxy)pyridine
Description
2-(4-Iodophenoxy)pyridine is a halogenated pyridine derivative characterized by a phenoxy group substituted with iodine at the para position. The iodine atom confers unique electronic and steric properties, making the compound of interest in medicinal chemistry, particularly in radiopharmaceuticals due to iodine’s isotopes (e.g., iodine-131) .
Properties
Molecular Formula |
C11H8INO |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
2-(4-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H8INO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
InChI Key |
DAADYVOZSKIQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(4-Iodophenoxy)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve the coupling of 4-iodophenol with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodophenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .
Scientific Research Applications
Chemistry: 2-(4-Iodophenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of biaryl compounds and other heterocyclic structures .
Biology and Medicine: While specific biological applications of this compound are not extensively documented, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties. Its role as an intermediate in the production of polymers and other advanced materials is of particular interest .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridines
5-Chloro-3-Fluoro-2-(4-Iodophenoxy)Pyridine (CAS 1514974-46-9)
- Molecular Formula: C₁₁H₆ClFINO
- Molecular Weight : 349.53 g/mol
- Key Features: Dual halogenation (Cl, F) and iodine substitution. Chlorine may improve lipophilicity, influencing membrane permeability .
- Data Gap : Melting point, solubility, and spectroscopic data are unavailable, limiting direct comparisons.
2-(4-Bromophenyl)pyridine
- Molecular Formula : C₁₁H₈BrN
- Molecular Weight : ~242.10 g/mol (estimated)
- Key Features : Bromine substitution at the para position. Bromine’s lower electronegativity and larger atomic radius compared to iodine may reduce binding affinity in target proteins but improve synthetic accessibility.
- Applications : Commonly used in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity .
Electron-Withdrawing Group Modifications
2-(4-Iodophenoxy)-5-(Trifluoromethyl)pyridine
- Molecular Formula: C₁₂H₆F₃INO
- Molecular Weight : ~388.09 g/mol (estimated)
- Key Features : The trifluoromethyl (-CF₃) group at the 5-position on the pyridine ring introduces strong electron-withdrawing effects, enhancing thermal stability and resistance to oxidative degradation. This group is prevalent in agrochemicals and pharmaceuticals for its metabolic inertness .
Nitro-Substituted Analogs
- Example: 2-Amino-4-(2-Chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine
- Molecular Weight : ~545 g/mol
- Melting Point: 268–287°C (higher than non-nitrated analogs)
- IR Spectroscopy: Distinct -NO₂ asymmetric stretch at ~1565 cm⁻¹ and symmetric stretch at ~1459 cm⁻¹. Nitro groups increase molecular rigidity, elevating melting points .
Spectroscopic Profiles
- IR Spectroscopy :
- ¹H NMR : Para-substituted aryl protons resonate at δ 6.8–7.5 ppm, influenced by electronegative substituents. For example, nitro groups cause downfield shifts (δ ~8.2 ppm) .
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